molecular formula C23H24N6O2 B2476894 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1105219-59-7

1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2476894
CAS No.: 1105219-59-7
M. Wt: 416.485
InChI Key: SAXXIRHJTZRAAW-UHFFFAOYSA-N
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Description

1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one is a fascinating chemical compound with multifaceted applications in various fields such as chemistry, biology, medicine, and industry. Its complex molecular structure, comprising furan, triazolo, pyridazin, piperazin, and phenyl groups, allows it to interact with a range of biological targets and undergo various chemical reactions, making it a compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one generally involves multi-step organic synthesis techniques. A typical synthetic route might start with the preparation of the furan derivative, followed by the formation of the triazolo[4,3-b]pyridazin moiety through cyclization reactions. The piperazinyl and phenylbutanone groups are then introduced via condensation and substitution reactions under specific conditions, such as refluxing in the presence of catalysts or specific pH environments.

Industrial Production Methods

On an industrial scale, the production of this compound would necessitate optimization of these synthetic steps to ensure yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, would be essential to produce this compound at a commercial level.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various types of chemical reactions:

  • Oxidation: : The furan ring can undergo oxidation to yield furanone derivatives.

  • Reduction: : Reduction of the triazolo group can lead to the formation of corresponding amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl and phenylbutanone positions.

Common Reagents and Conditions

Typical reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols under various pH and temperature conditions.

Major Products

The major products formed from these reactions are often derivatives that retain the core structure of the compound but possess modified functional groups, which can alter its reactivity and application potential.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable precursor in medicinal chemistry for the development of new drugs.

Biology

Biologically, it may be used as a molecular probe to study receptor-ligand interactions due to its ability to bind selectively to certain protein targets.

Medicine

Medically, this compound has potential therapeutic applications, including acting as a pharmacophore for developing treatments for neurological disorders, cancer, and infectious diseases.

Industry

Industrially, it can be utilized in the development of novel materials with specific chemical properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutane-1-thiol

  • 1-(4-(3-(Thiophene-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one

  • 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-(2-naphthyl)butan-1-one

Highlighting Its Uniqueness

What sets 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one apart from similar compounds is the specific arrangement and combination of its functional groups, which confer unique chemical and biological properties. For example, the presence of both furan and triazolo[4,3-b]pyridazin groups allows it to participate in a broader range of reactions and interact with a more diverse set of biological targets compared to its analogs.

Hope you find this deep dive into this compound enlightening! Curious to know more about any specific area?

Properties

IUPAC Name

1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c30-22(10-4-8-18-6-2-1-3-7-18)28-15-13-27(14-16-28)21-12-11-20-24-25-23(29(20)26-21)19-9-5-17-31-19/h1-3,5-7,9,11-12,17H,4,8,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXXIRHJTZRAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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